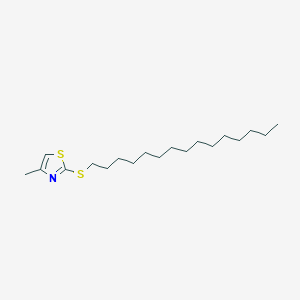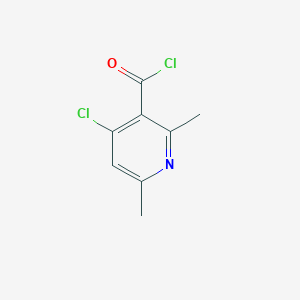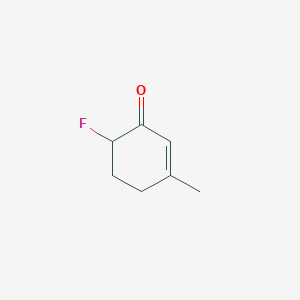
2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol is an organic compound characterized by the presence of hydroxymethyl, methyl, and sulfanyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of a precursor compound using formaldehyde in a basic medium . Another method includes the use of metal catalysts and paraformaldehyde . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxymethylation processes using aqueous formaldehyde and basic catalysts. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvent systems.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted phenol derivatives. These products can be further utilized in various chemical syntheses and applications.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol involves its interaction with molecular targets through its hydroxymethyl, methyl, and sulfanyl groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, nucleophilic attacks, and redox reactions . The pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Hydroxymethyl)-4-methyl-6-sulfanylphenol include:
- 2-(Hydroxymethyl)-4-methylphenol
- 2-(Hydroxymethyl)-6-sulfanylphenol
- 4-Methyl-6-sulfanylphenol
Uniqueness
What sets this compound apart from these similar compounds is the combination of all three functional groups (hydroxymethyl, methyl, and sulfanyl) on the phenol ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
88661-07-8 |
|---|---|
Formule moléculaire |
C8H10O2S |
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-4-methyl-6-sulfanylphenol |
InChI |
InChI=1S/C8H10O2S/c1-5-2-6(4-9)8(10)7(11)3-5/h2-3,9-11H,4H2,1H3 |
Clé InChI |
UNRNTYDFYBMETP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)S)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14387797.png)







![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)
![N'-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea](/img/structure/B14387852.png)

![Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate](/img/structure/B14387879.png)
